molecular formula C5H2Cl2F3N3 B1330312 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine CAS No. 2344-17-4

4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine

Cat. No.: B1330312
CAS No.: 2344-17-4
M. Wt: 231.99 g/mol
InChI Key: SCCIDUDZOMNNFU-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a trifluoromethyl group at position 2, and an amine group at position 5 on the pyrimidine ring. It is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties and biological activities .

Scientific Research Applications

4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine has a wide range of scientific research applications:

Mechanism of Action

Pharmacokinetics

Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine is currently unavailable . Future pharmacokinetic studies would provide valuable insights into the compound’s bioavailability and its overall behavior within the body.

Biochemical Analysis

Biochemical Properties

4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of the target enzymes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical or cellular response . High doses have been associated with toxicity, including damage to vital organs and disruption of normal physiological functions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been shown to inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA synthesis . This inhibition can lead to changes in metabolite levels and metabolic flux within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is critical for its biochemical and cellular effects, as it needs to reach its target sites to exert its action .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and the subsequent biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine typically involves the chlorination of 2-(trifluoromethyl)pyrimidine-4,6-diol. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents under reflux conditions. The resulting 4,6-dichloro-2-(trifluoromethyl)pyrimidine is then subjected to amination using ammonia or an amine source to introduce the amine group at position 5 .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for pharmaceutical and agrochemical applications .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of dihydropyrimidines.

    Coupling Reactions: Formation of biaryl and styrene derivatives

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
  • 2,6-Dichloro-4-(trifluoromethyl)pyridine

Uniqueness

4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and biological activity compared to other similar compounds. The amine group at position 5 also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2F3N3/c6-2-1(11)3(7)13-4(12-2)5(8,9)10/h11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCIDUDZOMNNFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288493
Record name 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344-17-4
Record name 2344-17-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56143
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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